molecular formula C22H20N2O4 B5169201 N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide

N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide

Cat. No. B5169201
M. Wt: 376.4 g/mol
InChI Key: OPEPPDZBUZRNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNPA is a synthetic compound that belongs to the family of amides and has a molecular weight of 375.41 g/mol.

Mechanism of Action

N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide acts as a competitive inhibitor of the dopamine transporter. It binds to the transporter protein and prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to that of other dopamine transporter inhibitors such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The increase in dopamine levels in the brain caused by N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide has been shown to have a variety of biochemical and physiological effects. N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide has been shown to increase locomotor activity in rodents and to enhance the rewarding effects of drugs of abuse such as cocaine and amphetamines. N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide has also been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide in lab experiments is its selectivity for the dopamine transporter. N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide does not interact with other neurotransmitter transporters such as the serotonin or norepinephrine transporters, which can lead to more precise experimental results. However, one limitation of using N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide is its relatively low potency compared to other dopamine transporter inhibitors such as cocaine and amphetamines. This can make it more difficult to achieve the desired effects in experiments.

Future Directions

There are several potential future directions for research involving N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide. One area of interest is the development of more potent N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide analogs that could be used in experiments. Another potential direction is the investigation of the long-term effects of N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide on dopamine signaling in the brain. Finally, N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide could be used in studies to investigate the role of dopamine in other neurological disorders such as addiction and attention deficit hyperactivity disorder.

Synthesis Methods

N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxy-2-nitroaniline with 3,3-diphenylpropionyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide as a yellow crystalline solid, which can be purified using column chromatography.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide is in the field of neuroscience. N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide has been shown to act as a selective inhibitor of the dopamine transporter, which is a protein that plays a crucial role in regulating dopamine levels in the brain. N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide has been used in studies to investigate the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-28-18-12-13-20(21(14-18)24(26)27)23-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEPPDZBUZRNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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